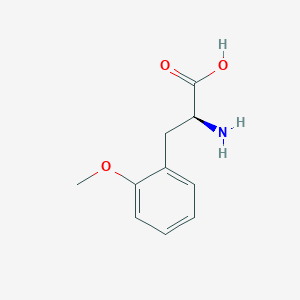

2-Methoxy-L-Phenylalanine

Description

BenchChem offers high-quality 2-Methoxy-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUPQWHWULSGJC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444688 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193546-31-5 | |

| Record name | 2-Methoxy-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

enantioselective synthesis of 2-Methoxy-L-phenylalanine

An In-Depth Technical Guide to the Enantioselective Synthesis of 2-Methoxy-L-phenylalanine

Abstract

2-Methoxy-L-phenylalanine, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of advanced pharmaceutical agents and peptidomimetics. Its unique structural properties, conferred by the ortho-methoxy substituent on the phenyl ring, necessitate precise stereochemical control during synthesis to ensure biological efficacy and safety. This technical guide provides an in-depth analysis of the primary methodologies for the . We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of four key strategies: catalytic asymmetric hydrogenation, chiral auxiliary-mediated alkylation, enzymatic resolution, and phase-transfer catalysis. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering field-proven insights and detailed protocols to guide laboratory and scale-up operations.

Introduction: The Strategic Importance of 2-Methoxy-L-phenylalanine

The demand for enantiomerically pure non-proteinogenic amino acids is driven by their role in modulating the pharmacological properties of peptide-based therapeutics.[1] The incorporation of analogs like 2-Methoxy-L-phenylalanine can enhance metabolic stability, improve binding affinity, and confer specific conformational constraints on peptide backbones. The ortho-methoxy group, in particular, can influence aromatic stacking interactions and introduce a unique electronic and steric profile compared to its natural counterpart, L-phenylalanine.

However, the synthesis of this and other chiral amino acids presents a significant challenge: controlling the three-dimensional arrangement at the α-carbon.[2] The biological activity of pharmaceuticals is often exclusive to a single enantiomer, making the development of robust, scalable, and efficient enantioselective synthetic routes a paramount objective in drug development.[2] This guide will dissect and compare the leading strategies to achieve this goal.

Core Synthetic Strategies: A Comparative Overview

The synthesis of 2-Methoxy-L-phenylalanine can be approached through several distinct pathways. The choice of method is often a balance between desired enantiomeric purity, yield, scalability, cost of reagents, and the available technological infrastructure.

dot graphdot digraph "Synthetic_Strategies_Overview" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prochiral_Precursor" { label="Prochiral Precursors"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Precursor [label="e.g., Dehydroamino Acid\nGlycine Schiff Base"]; }

subgraph "cluster_Racemic_Mixture" { label="Racemic Precursor"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Racemate [label="rac-2-Methoxy-phenylalanine"]; }

subgraph "cluster_Methods" { label="Enantioselective Methods"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; AsymHydro [label="Catalytic Asymmetric\nHydrogenation"]; Auxiliary [label="Chiral Auxiliary\nAlkylation"]; PTC [label="Phase-Transfer\nCatalysis"]; Enzymatic [label="Enzymatic\nResolution"]; }

subgraph "cluster_Product" { label="Final Product"; node [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; L_Product [label="2-Methoxy-L-phenylalanine"]; }

Precursor -> AsymHydro; Precursor -> Auxiliary; Precursor -> PTC; Racemate -> Enzymatic;

AsymHydro -> L_Product; Auxiliary -> L_Product; PTC -> L_Product; Enzymatic -> L_Product;

edge [color="#5F6368"]; } } Figure 1: Overview of primary synthetic routes to 2-Methoxy-L-phenylalanine.

Catalytic Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most efficient and industrially favored methods for producing chiral amino acids.[3] This approach involves the hydrogenation of a prochiral enamide or dehydroamino acid precursor using a chiral transition metal catalyst, typically based on rhodium or ruthenium, complexed with a chiral phosphine ligand.[3][4]

Mechanistic Rationale and Causality

The success of this method hinges on the ability of the chiral ligand to create a sterically and electronically biased environment around the metal center. This chiral pocket dictates the facial selectivity of the olefin coordination and subsequent hydrogen delivery, leading to the preferential formation of one enantiomer.

The key precursor is typically an N-acyl-α,β-dehydroamino acid ester. The catalyst, for instance, a Rh(I) complex with a chiral bisphosphine ligand like DuPhos or DIPAMP, coordinates to the double bond and the amide carbonyl oxygen of the substrate.[3] This bidentate coordination locks the substrate into a specific conformation, exposing one face of the double bond to hydrogenation.

dot graphdot digraph "Asymmetric_Hydrogenation_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: 2-Methoxybenzaldehyde", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Condensation with\nN-acetylglycine"]; Precursor [label="Prochiral Precursor:\n(Z)-2-acetamido-3-\n(2-methoxyphenyl)acrylic acid"]; Step2 [label="Asymmetric Hydrogenation\n[Rh(I)-Chiral Ligand], H₂"]; Product_Protected [label="N-acetyl-2-methoxy-L-phenylalanine"]; Step3 [label="Deprotection\n(e.g., Acid Hydrolysis)"]; End [label="Final Product:\n2-Methoxy-L-phenylalanine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="Azlactone Synthesis"]; Step1 -> Precursor; Precursor -> Step2 [label="Key Enantioselective Step"]; Step2 -> Product_Protected; Product_Protected -> Step3; Step3 -> End; } } Figure 2: General experimental workflow for asymmetric hydrogenation.

Advantages and Limitations

-

Expertise: This method is highly atom-economical, using a small amount of catalyst to generate large quantities of product. Industrial applications, such as the synthesis of L-DOPA, have validated its efficiency and scalability.[3]

-

Trustworthiness: High enantiomeric excesses (e.e.), often exceeding 99%, are achievable. The reaction conditions are typically mild, and the product is obtained in high yield.[4][5]

-

Authoritative Grounding: The choice of ligand is critical. Ligands like the DuPhos family, developed by Burk, are exceptionally effective for a wide range of enamides.[4] However, the synthesis of these ligands can be complex and costly, and catalyst screening is often required to find the optimal conditions for a specific substrate.[3]

Chiral Auxiliary-Mediated Synthesis

This classic strategy employs a recoverable chiral molecule—a chiral auxiliary—to direct a diastereoselective transformation.[6] The auxiliary is covalently attached to the substrate, a prochiral starting material (e.g., a glycine derivative), to form a new compound. The inherent chirality of the auxiliary then shields one face of the molecule, forcing an incoming electrophile (the 2-methoxybenzyl group) to attack from the opposite, less sterically hindered face.

The Evans Oxazolidinone Auxiliary: A Case Study

The oxazolidinones developed by David A. Evans are among the most reliable and widely used chiral auxiliaries.[6][7]

-

Preparation: The auxiliary, derived from a chiral amino alcohol like L-valinol, is first acylated with an acetyl group.

-

Enolate Formation: The N-acetyl imide is deprotonated with a strong base (e.g., LDA or NaHMDS) to form a rigid Z-enolate, which is stabilized by chelation with the lithium cation.

-

Diastereoselective Alkylation: The chiral auxiliary, typically the benzyl or phenyl group on the oxazolidinone, blocks the si-face of the enolate. This forces the electrophile, 2-methoxybenzyl bromide, to approach from the re-face, ensuring high diastereoselectivity.[8]

-

Removal: After the alkylation, the auxiliary is cleaved, typically via hydrolysis with LiOH/H₂O₂, to yield the desired amino acid. The auxiliary can often be recovered and reused.[6]

Advantages and Limitations

-

Expertise: This method offers predictable and high levels of stereocontrol for a wide range of alkylation reactions. It is a robust and well-understood methodology.[8]

-

Trustworthiness: Diastereomeric ratios exceeding 99:1 are common, leading to final products with very high enantiomeric purity.

-

Authoritative Grounding: The major drawback is that this is a stoichiometric approach, requiring the use of the auxiliary in a 1:1 ratio with the substrate. This reduces the overall process efficiency and atom economy compared to catalytic methods. The attachment and removal steps also add to the total number of synthetic operations.[6][7]

Enzymatic Methods

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. For 2-Methoxy-L-phenylalanine, two enzymatic approaches are particularly relevant: kinetic resolution and engineered transaminases or lyases.

Enzymatic Kinetic Resolution (EKR)

In EKR, an enzyme selectively catalyzes the transformation of one enantiomer from a racemic mixture, allowing the two enantiomers to be separated. For example, a lipase can be used to selectively acylate the L-amino acid in a racemic mixture of N-protected 2-methoxyphenylalanine ester. The acylated L-enantiomer can then be separated from the unreacted D-enantiomer by chromatography or extraction, followed by deprotection.

-

Causality: The enzyme's active site is intrinsically chiral, creating a three-dimensional environment that preferentially binds and acts upon one enantiomer over the other.[9]

Asymmetric Synthesis with Engineered Enzymes

More advanced methods involve using engineered enzymes to directly synthesize the desired L-enantiomer from a prochiral precursor. For example, Phenylalanine Ammonia Lyases (PALs) can be engineered to catalyze the addition of ammonia to a cinnamic acid derivative.[10] Similarly, phenylalanine dehydrogenases can be modified to reduce the corresponding α-keto acid (2-methoxy-phenylpyruvic acid) to the L-amino acid with high enantioselectivity.[11]

Advantages and Limitations

-

Expertise: Enzymes operate under mild conditions (aqueous media, room temperature, neutral pH), which minimizes side reactions and decomposition. The selectivity is often perfect (>99% e.e.).[10][11]

-

Trustworthiness: The primary limitation of EKR is that the maximum theoretical yield for the desired enantiomer is 50%. Asymmetric synthesis with engineered enzymes can overcome this, but requires significant investment in protein engineering and development.[9]

Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reagents together. In asymmetric PTC, a chiral catalyst is used to ferry one of the reactants across the phase boundary, controlling the stereochemistry of the reaction.

For the synthesis of 2-Methoxy-L-phenylalanine, this typically involves the alkylation of a glycine Schiff base (e.g., benzophenone imine) with 2-methoxybenzyl bromide under basic aqueous/organic biphasic conditions. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst.[12]

-

Mechanistic Rationale: The chiral catalyst forms a tight ion pair with the enolate of the glycine Schiff base. The steric bulk of the catalyst's chiral framework shields one face of the enolate, directing the incoming benzyl bromide to the other face in the organic phase. This leads to the preferential formation of one enantiomer.[2][12]

Comparative Analysis and Data Summary

| Method | Typical Precursor | Key Reagent/Catalyst | Typical e.e. (%) | Yield (%) | Key Advantages | Key Disadvantages |

| Asymmetric Hydrogenation | Dehydroamino Acid | Rh/Ru-Chiral Phosphine | >95 - 99+ | 90 - 99 | High efficiency, atom economy, scalability.[3] | High cost of catalysts, requires high-pressure equipment. |

| Chiral Auxiliary | Glycine Imide | Evans Oxazolidinone | >99 (d.r.) | 70 - 90 | High predictability, robust, reliable stereocontrol.[6] | Stoichiometric use of auxiliary, lower atom economy. |

| Enzymatic Resolution | Racemic Amino Ester | Lipase, Protease | >99 | <50 (theor.) | Mild conditions, exceptional selectivity, green.[9] | Maximum 50% yield, requires separation of enantiomers. |

| Phase-Transfer Catalysis | Glycine Schiff Base | Chiral Quat. Salt | 90 - 99 | 85 - 98 | Operational simplicity, mild conditions, scalable.[12] | Catalyst loading can be higher than transition metals. |

Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Auxiliary

(Based on principles described in Evans, D. A., et al.)[8]

-

Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF (0.2 M) at -78 °C under N₂, add n-butyllithium (1.05 eq) dropwise. Stir for 15 min. Add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature. Quench with saturated NH₄Cl and extract with ethyl acetate. Purify by column chromatography to yield the N-propionyloxazolidinone.

-

Enolate Formation & Alkylation: Dissolve the N-propionyloxazolidinone (1.0 eq) in dry THF (0.1 M) and cool to -78 °C. Add sodium hexamethyldisilazide (NaHMDS, 1.1 eq) dropwise and stir for 30 minutes. Add a solution of 2-methoxybenzyl bromide (1.2 eq) in THF. Stir at -78 °C for 4 hours.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow to warm to room temperature and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by silica gel chromatography.

-

Auxiliary Cleavage: Dissolve the purified product in a 3:1 mixture of THF and water (0.1 M). Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously for 4 hours. Quench with aqueous sodium sulfite. Extract the aqueous layer with dichloromethane to recover the chiral auxiliary. Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate to isolate the N-Boc protected 2-Methoxy-L-phenylalanine.

Protocol 2: Asymmetric Synthesis via Phase-Transfer Catalysis

(Based on principles described by Lygo and Corey)[12]

-

Setup: To a round-bottom flask equipped with a mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.01 eq), and toluene (5 mL per mmol of substrate).

-

Reaction: Add 2-methoxybenzyl bromide (1.2 eq) to the mixture. Cool the flask to 0 °C and add a pre-cooled (0 °C) solution of 50% aqueous potassium hydroxide (5 mL per mmol of substrate) via cannula with rapid stirring.

-

Monitoring: Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

-

Workup: Upon completion, dilute the reaction with water and ethyl acetate. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude product in THF and treat with 1M HCl at room temperature for 4 hours to hydrolyze the Schiff base and tert-butyl ester. Neutralize the solution and purify the resulting 2-Methoxy-L-phenylalanine by recrystallization or ion-exchange chromatography.

Conclusion and Future Outlook

The is a well-addressed challenge with several robust and high-yielding methodologies available to the modern chemist. Catalytic asymmetric hydrogenation stands out for its industrial efficiency and atom economy, making it a preferred route for large-scale manufacturing. Chiral auxiliary-based methods, while less atom-economical, offer unparalleled reliability and predictability, making them invaluable for discovery and early-stage development.

The future of this field will likely see a continued rise in the application of biocatalysis. As enzyme engineering techniques become more accessible and powerful, the development of bespoke enzymes capable of synthesizing complex non-proteinogenic amino acids from simple precursors will offer a greener, more efficient, and highly selective alternative to traditional chemical methods. The integration of these advanced biocatalytic steps into scalable manufacturing processes represents the next frontier in chiral amino acid synthesis.

References

- Saghyan, A., & Langer, P. (2016). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [URL: https://www.wiley.com/en-us/Asymmetric+Synthesis+of+Non+Proteinogenic+Amino+Acids-p-9783527338219]

- Gao, F., et al. (2010). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2935579/]

- Hintermann, L., & Sémeril, D. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio Chemistry Community. [URL: https://chemistrycommunity.nature.com/posts/catalytic-enantioselective-synthesis-of-amino-acids-made-easy]

- ReHer, T. (n.d.). Chiral Amino Acids Synthesis. Polymer Chemistry. [URL: https://polymerchemistry.org/chiral-amino-acids-synthesis/]

- Saghyan, A. S., & Langer, P. (2016). Non-Proteinogenic α-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. [URL: https://www.wiley.com/en-us/Asymmetric+Synthesis+of+Non+Proteinogenic+Amino+Acids-p-9783527338219]

- Venit, J. J., et al. (1987). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00222a023]

- Nicolas, E., et al. (1991). Efficient method for the total asymmetric synthesis of the isomers of .beta.-methyltyrosine. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo00008a047]

- Bode Research Group. (2015). Asymmetric Hydrogenation. ETH Zurich. [URL: https://bode.ethz.

- Pandey, G., et al. (2003). Catalytic Asymmetric Syntheses of Tyrosine Surrogates. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo034739y]

- Mas-Roselló, J., et al. (2023). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection. [URL: https://www.research-collection.ethz.ch/handle/20.500.11850/644682]

- Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]

- BenchChem. (n.d.). O-Methyl-D-tyrosine Synthesis. Technical Support Center. [URL: https://www.benchchem.com/technical-center/O-Methyl-D-tyrosine-synthesis]

- Sigma-Aldrich. (n.d.). Chiral Auxiliaries. Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/US/en/sub-topic/chemistry-and-synthesis/chiral-synthesis/chiral-auxiliaries]

- Evans, D. A., et al. (1982). Stereoselective Aldol Condensations via Boron Enolates. Tetrahedron Letters. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390087014X]

- University of Liverpool. (n.d.). Asymmetric Synthesis. CHEM344 Lecture Notes. [URL: https://pcwww.liv.ac.uk/~gautrot/teaching/CHEM344/CHEM344-handouts/CHEM344-asymmetric_synthesis.pdf]

- Scalzitti, E., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11391933/]

- CHEMMaster FREE Chemistry. (2018). asymmetric induction-chiral auxiliary. YouTube. [URL: https://www.youtube.

- Taylor, S. J. C., et al. (2003). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/ob/b307011k]

- Li, G., et al. (2026). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules. [URL: https://www.mdpi.com/1420-3049/23/6/1421]

- ResearchGate. (n.d.). Enzymatic kinetic resolution of the racemic alcohol... [URL: https://www.researchgate.net/figure/Scheme-14-Enzymatic-kinetic-resolution-of-the-racemic-alcohol-2-p-p-methoxy-phenyl_fig12_322961858]

- Gotor-Fernández, V., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8998032/]

- Xie, J-H., et al. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/sc/c1sc00263g]

- ResearchGate. (n.d.). Enzymatic resolution of racemic 4-(4'-methoxyphenyl)but-3-en-2-ol... [URL: https://www.researchgate.net/figure/Enzymatic-resolution-of-racemic-4-4-methoxyphenylbut-3-en-2-ol-and-synthesis-of_fig1_279930730]

- Bisset, A. A., et al. (2015). Synthesis and Asymmetric Hydrogenation of (3e)-1-Benzyl-3-[(2-Oxopyridin-1(2h)-Yl)methylidene]piperidine-2,6-Dione. Amanote Research. [URL: https://amanote.com/publication/synthesis-and-asymmetric-hydrogenation-of-3e-1-benzyl-3-2-oxopyridin-12h-ylmethylidenepiperidine-26-dione-1]

- Sigma-Aldrich. (n.d.). Boc-2-methoxy- L -phenylalanine. Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/143415]

- O'Brien, K. O., et al. (1998). Enzymatic decarboxylation of tyrosine and phenylalanine to enhance volatility for high-precision isotopic analysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9735987/]

- Sigma-Aldrich. (n.d.). Enzymatic Method for Determining Phenylalanine. Sigma-Aldrich Website. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/356/005/mak005bul.pdf]

- Schober, M., et al. (2015). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.5c00059]

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 3. ethz.ch [ethz.ch]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. 手性助剂 [sigmaaldrich.com]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. researchgate.net [researchgate.net]

- 10. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Phenylalanine Derivatives for Protein Engineering

Introduction

The twenty canonical amino acids form the fundamental basis of protein structure and function. However, the expansion of the genetic code to include non-canonical amino acids (ncAAs) has ushered in a new era of protein engineering, enabling the design of proteins with novel chemical and biological properties.[1][2] Phenylalanine derivatives, with their diverse functionalities, are at the forefront of this revolution, offering tools to probe and manipulate biological systems in unprecedented ways.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the biosynthesis of phenylalanine derivatives and their incorporation into proteins. We will delve into the native metabolic pathways, explore strategies for producing these valuable compounds, and detail the methodologies for their site-specific integration into polypeptide chains, thereby unlocking a vast potential for therapeutic and biotechnological advancements.[5][6][7]

Part 1: The Foundation - Native Biosynthesis of Phenylalanine

The journey to producing phenylalanine derivatives begins with a thorough understanding of the native biosynthetic pathway of L-phenylalanine. In bacteria, plants, fungi, and some protists, this is accomplished through the shikimate pathway .[8][9] This seven-step metabolic route converts the central metabolites phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[10][11]

The key enzymes and reactions of the shikimate pathway are as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroF, AroG, AroH in E. coli) : Catalyzes the condensation of PEP and E4P to form DAHP. This is a critical regulatory point, often subject to feedback inhibition by the aromatic amino acids.[12]

-

3-dehydroquinate (DHQ) synthase : Converts DAHP to DHQ.

-

3-dehydroquinate dehydratase : Catalyzes the dehydration of DHQ to 3-dehydroshikimate.

-

Shikimate dehydrogenase : Reduces 3-dehydroshikimate to shikimate.

-

Shikimate kinase : Phosphorylates shikimate to form shikimate 3-phosphate.

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase : Catalyzes the addition of a second PEP molecule to shikimate 3-phosphate to yield EPSP. This enzyme is notably the target of the herbicide glyphosate.[8]

-

Chorismate synthase : Converts EPSP to chorismate.[11]

From chorismate, the pathway branches. For phenylalanine biosynthesis, two primary routes exist: the phenylpyruvate pathway and the arogenate pathway.[13][14][15] In many microorganisms, including E. coli, the phenylpyruvate pathway is predominant.[14] This involves:

-

Chorismate mutase : Converts chorismate to prephenate.

-

Prephenate dehydratase : Converts prephenate to phenylpyruvate.

-

Phenylalanine aminotransferase : Transfers an amino group to phenylpyruvate to yield L-phenylalanine.[16]

The following diagram illustrates the shikimate pathway leading to phenylalanine.

Caption: The Shikimate Pathway for L-Phenylalanine Biosynthesis.

Part 2: Production of Phenylalanine Derivatives

The generation of phenylalanine derivatives for protein engineering can be broadly categorized into in vivo and in vitro methods.

In Vivo Production through Metabolic Engineering

In vivo production leverages the cellular machinery of a host organism, typically Escherichia coli, to synthesize the desired phenylalanine analog.[17] This approach often requires extensive metabolic engineering to divert the flow of intermediates towards the target molecule and to prevent its consumption by native pathways.[12][18][19][20]

Key metabolic engineering strategies include:

-

Overexpression of rate-limiting enzymes: Increasing the expression of key enzymes in the shikimate pathway, such as DAHP synthase and chorismate mutase, can enhance the overall flux towards aromatic amino acids.[12]

-

Alleviation of feedback inhibition: The first enzyme of the shikimate pathway, DAHP synthase, is subject to feedback inhibition by phenylalanine, tyrosine, and tryptophan. Engineering feedback-resistant variants of this enzyme is a crucial step for high-level production.[12]

-

Deletion of competing pathways: Knocking out genes that encode for enzymes that divert intermediates away from the desired pathway can increase the yield of the target phenylalanine derivative.

-

Introduction of novel enzymatic activities: To produce derivatives with functionalities not found in nature, genes encoding enzymes from other organisms can be introduced into the host. For example, enzymes that catalyze halogenation, nitration, or other modifications of the phenyl ring can be expressed.

-

Enhancing precursor supply: Engineering the central carbon metabolism to increase the availability of PEP and E4P can further boost the production of aromatic compounds.[21]

The following diagram outlines a general workflow for the in vivo production of a phenylalanine derivative.

Caption: General Workflow for In Vivo Production of Phenylalanine Derivatives.

Experimental Protocol: In Vivo Production of p-aminophenylalanine (pAF) in E. coli

This protocol provides a generalized framework for the production of p-aminophenylalanine, a versatile phenylalanine derivative.

1. Strain Engineering: a. Start with an E. coli strain engineered for high phenylalanine production (e.g., by overexpressing feedback-resistant aroG and pheA). b. Introduce a plasmid expressing the genes pabA, pabB, and pabC from a suitable organism (e.g., Saccharomyces cerevisiae). These genes encode enzymes that convert chorismate to 4-amino-4-deoxychorismate, a precursor to p-aminophenylalanine. c. Knock out the tyrA and pheA genes in the host chromosome to prevent the conversion of chorismate to prephenate and subsequently to tyrosine and phenylalanine.

2. Culture Conditions: a. Grow a starter culture of the engineered E. coli strain overnight at 37°C in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics for plasmid maintenance. b. Inoculate a larger volume of minimal medium (e.g., M9 medium) supplemented with glucose as the carbon source and the necessary antibiotics with the overnight culture. c. Grow the culture at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. d. Induce the expression of the pabABC genes by adding an appropriate inducer (e.g., isopropyl β-D-1-thiogalactopyranoside, IPTG) to the culture. e. Continue to grow the culture for 24-48 hours at a reduced temperature (e.g., 30°C) to allow for the accumulation of p-aminophenylalanine.

3. Extraction and Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable buffer and lyse the cells using sonication or a French press. c. Remove cell debris by centrifugation. d. Purify the p-aminophenylalanine from the cell lysate using ion-exchange chromatography or reverse-phase high-performance liquid chromatography (HPLC).

4. Analysis: a. Confirm the identity and purity of the p-aminophenylalanine using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. b. Quantify the yield of the produced derivative.

In Vitro Enzymatic Synthesis

In vitro synthesis offers a more controlled environment for the production of phenylalanine derivatives, free from the complexities of cellular metabolism.[22][23][24][25][26] This approach typically involves the use of purified enzymes to catalyze specific reactions. A common strategy is the use of phenylalanine ammonia lyases (PALs) for the amination of various cinnamic acid derivatives.[24]

Part 3: Incorporation of Phenylalanine Derivatives into Proteins

Once a phenylalanine derivative is produced, the next challenge is to incorporate it into a target protein at a specific site. The most widely used method for this is amber suppression , a type of stop codon suppression.[27][28][29]

This technique relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair .[30] "Orthogonal" means that the engineered synthetase specifically charges the engineered tRNA with the non-canonical amino acid, and neither the synthetase nor the tRNA interacts with their endogenous counterparts in the host cell.[30]

The process involves:

-

Mutating the codon at the desired incorporation site in the gene of interest to the amber stop codon, UAG.

-

Introducing a plasmid that expresses the orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA. The suppressor tRNA has an anticodon that recognizes the UAG codon.

-

Supplementing the growth medium with the desired phenylalanine derivative.

When the ribosome encounters the UAG codon during translation, the suppressor tRNA, charged with the phenylalanine derivative, binds to the A-site, and translation continues, resulting in the incorporation of the non-canonical amino acid at that specific position.[31]

The following diagram illustrates the process of amber suppression.

Caption: Mechanism of Amber Stop Codon Suppression.

Experimental Protocol: Site-Specific Incorporation of p-azido-L-phenylalanine (pAzF) into a Target Protein in E. coli

1. Plasmid Construction: a. Obtain or construct a plasmid encoding the target protein. b. Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of the target protein. c. Obtain a second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for pAzF (e.g., an evolved Methanosarcina mazei pyrrolysyl-tRNA synthetase/tRNA pair).[32]

2. Transformation: a. Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the target gene with the amber codon and the plasmid encoding the orthogonal synthetase/tRNA pair. b. Select for transformants on LB agar plates containing the appropriate antibiotics for both plasmids.

3. Protein Expression and Incorporation: a. Grow a starter culture of the co-transformed E. coli overnight at 37°C in LB medium with the necessary antibiotics. b. Inoculate a larger volume of minimal medium supplemented with glucose, antibiotics, and 1 mM p-azido-L-phenylalanine. c. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. d. Induce the expression of the target protein and the orthogonal synthetase/tRNA pair by adding IPTG to the culture. e. Continue to grow the culture for 4-6 hours at 30°C.

4. Protein Purification and Analysis: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the target protein using an appropriate method (e.g., affinity chromatography if the protein is tagged). c. Confirm the incorporation of pAzF into the target protein using mass spectrometry. The mass of the modified protein should be increased by the mass of the pAzF residue minus the mass of a water molecule.

Part 4: Applications of Phenylalanine Derivatives in Protein Engineering

The ability to incorporate phenylalanine derivatives with diverse chemical functionalities into proteins has opened up a vast array of applications in basic research and drug development.[33]

| Phenylalanine Derivative | Functional Group | Key Applications |

| p-acetyl-L-phenylalanine | Ketone | Covalent modification with hydrazide or hydroxylamine probes, protein crosslinking.[34] |

| p-azido-L-phenylalanine (pAzF) | Azide | Bioorthogonal "click" chemistry for labeling with fluorescent dyes, biotin, or other molecules; photocrosslinking.[35][36] |

| p-borono-L-phenylalanine | Boronic acid | Formation of reversible covalent bonds with diols, sensing of saccharides. |

| p-cyano-L-phenylalanine | Nitrile | Infrared probe of local electrostatic environments. |

| Halogenated phenylalanines (e.g., p-iodo-L-phenylalanine) | Halogen | X-ray crystallography phasing, enhanced protein stability, altered electronic properties.[37] |

| p-nitro-L-phenylalanine | Nitro | Altered electronic properties, potential for reduction to an amino group for further modification. |

| Biphenylalanine | Biphenyl | Fluorescent probe, increased hydrophobicity.[4][38] |

| Acetyl-4-bromo-DL-phenylalanine | Acetyl and Bromo | Versatile building block in peptide synthesis and drug discovery.[5] |

| Fluorinated phenylalanines | Fluorine | Increased metabolic stability, altered protein folding and binding properties, 19F NMR studies.[7] |

Conclusion and Future Outlook

The biosynthesis of phenylalanine derivatives and their incorporation into proteins represents a powerful convergence of metabolic engineering, synthetic biology, and protein chemistry. This technology has already enabled the creation of proteins with enhanced stability, novel catalytic activities, and the ability to be precisely labeled and imaged. As our understanding of metabolic pathways deepens and our ability to engineer orthogonal translation machinery improves, the repertoire of accessible phenylalanine derivatives will continue to expand. This will undoubtedly lead to the development of next-generation protein therapeutics, advanced diagnostic tools, and a more profound understanding of the intricate molecular mechanisms that govern life.

References

-

Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. (2020-07-21). Frontiers in Bioengineering and Biotechnology. [Link]

-

Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. (2023-01-29). International Journal of Molecular Sciences. [Link]

-

Protein engineering with synthetic Escherichia coli amber suppressor genes. (1989-08-01). Canadian Journal of Microbiology. [Link]

-

Metabolic Engineering of Escherichia coli for High-Level Production of l-Phenylalanine. (2021-09-08). Journal of Agricultural and Food Chemistry. [Link]

-

In Vivo Biosynthesis and Direct Incorporation of Noncanonical Amino Acids into Proteins. (2023-09-19). ChemBioChem. [Link]

-

Shikimate pathway in yeast cells: Enzymes, functioning, regulation - A review. (2017-08-07). Polish Journal of Microbiology. [Link]

-

Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons. (2018-01-01). Methods in Molecular Biology. [Link]

-

A Novel Method for Incorporating Non-Canonical Amino Acids into Proteins. (2024-09-12). Technology Networks. [Link]

-

Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System. (2024-03-29). International Journal of Molecular Sciences. [Link]

-

Incorporation of non-canonical amino acids. (2013-01-01). Methods in Molecular Biology. [Link]

-

Strategies for engineering E. coli to produce l-phenylalanine and/or its derivatives. (2019-01-01). ResearchGate. [Link]

-

Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2018-06-26). Frontiers in Microbiology. [Link]

-

Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues. (2011-03-16). Angewandte Chemie International Edition. [Link]

-

Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. (2016-07-13). Frontiers in Plant Science. [Link]

-

Structure and Function of Enzymes of Shikimate Pathway. (2012-12-01). Current Protein & Peptide Science. [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015-02-26). Angewandte Chemie International Edition. [Link]

-

Import of amber and ochre suppressor tRNAs into mammalian cells: A general approach to site-specific insertion of amino acid analogues into proteins. (2000-05-23). Proceedings of the National Academy of Sciences. [Link]

-

Metabolic engineering of Escherichia coli for production of 2-Phenylethylacetate from L-phenylalanine. (2017-04-24). MicrobiologyOpen. [Link]

-

Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. (2016-09-23). Essays in Biochemistry. [Link]

-

Shikimate pathway. (2023-11-20). Wikipedia. [Link]

-

Genetic engineering of Escherichia coli to improve L-phenylalanine production. (2018-01-30). BMC Biotechnology. [Link]

-

THE SHIKIMATE PATHWAY. (1995-01-01). Annual Review of Plant Physiology and Plant Molecular Biology. [Link]

-

The shikimate pathway: gateway to metabolic diversity. (2017-09-12). Natural Product Reports. [Link]

-

Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. (2016-07-13). Frontiers in Plant Science. [Link]

-

Biosynthesis and Metabolic Fate of Phenylalanine in Conifers. (2016-07-13). Frontiers in Plant Science. [Link]

-

Phenylalanine: Essential Roles, Metabolism, and Health Impacts. (2023-01-01). Metware Biotechnology. [Link]

-

Proposed plant phenylalanine biosynthetic pathways. (2018-01-01). ResearchGate. [Link]

-

Evolution of Amber Suppressor tRNAs for Efficient Bacterial Production of Unnatural Amino Acid-Containing Proteins. (2009-02-17). Angewandte Chemie International Edition. [Link]

-

The Expanding Role of Acetylated Phenylalanine Derivatives in Modern Drug Discovery. (2024-01-01). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019-02-15). Applied Microbiology and Biotechnology. [Link]

-

Beyond In Vivo, Pharmaceutical Molecule Production in Cell-Free Systems and the Use of Noncanonical Amino Acids Therein. (2023-08-01). Chemical Reviews. [Link]

-

Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023-05-03). Frontiers in Catalysis. [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015-02-26). Angewandte Chemie International Edition. [Link]

-

Noncanonical amino acid mutagenesis in response to recoding signal-enhanced quadruplet codons. (2022-06-03). Nucleic Acids Research. [Link]

-

Noncanonical Amino Acids: Bringing New-to-Nature Functionalities to Biocatalysis. (2024-09-27). Chemical Reviews. [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process**. (2015-02-26). Semantic Scholar. [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024-05-09). RSC Medicinal Chemistry. [Link]

-

Systematic engineering enables efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors. (2024-01-05). Journal of Nanobiotechnology. [Link]

-

Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. (2017-01-01). ResearchGate. [Link]

-

Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. (2014-01-22). ACS Chemical Biology. [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020-05-15). RSC Advances. [Link]

- Non-natural amino acid tRNA synthetases for para-methylazido-L-phenylalanine. (2018-04-10).

-

Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine. (2023-06-30). Biotechnology and Bioprocess Engineering. [Link]

-

Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine. (2023-06-30). Biotechnology and Bioprocess Engineering. [Link]

-

Structures of 25 commonly used phenylalanine derivatives 1, p-aminophenylalanine (pAMF). (2023-01-01). ResearchGate. [Link]

-

Biosynthesis of Phenylalanine. (2016-07-13). Frontiers in Plant Science. [Link]

-

Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. (2012-07-17). Biochemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Incorporation of Non-Canonical Amino Acids into Proteins by Global Reassignment of Sense Codons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 9. THE SHIKIMATE PATHWAY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 15. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Metabolic engineering of Escherichia coli for production of 2-Phenylethylacetate from L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genetic engineering of Escherichia coli to improve L-phenylalanine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process** | Semantic Scholar [semanticscholar.org]

- 27. cdnsciencepub.com [cdnsciencepub.com]

- 28. pnas.org [pnas.org]

- 29. portlandpress.com [portlandpress.com]

- 30. Frontiers | Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems [frontiersin.org]

- 31. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. pubs.acs.org [pubs.acs.org]

- 35. researchgate.net [researchgate.net]

- 36. Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine [bbe.or.kr]

- 37. Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues [authors.library.caltech.edu]

- 38. Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 2-Methoxy-L-phenylalanine

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 2-Methoxy-L-phenylalanine, a synthetically modified amino acid of increasing interest to researchers, scientists, and drug development professionals. Due to its structural similarity to the essential amino acid L-phenylalanine, 2-Methoxy-L-phenylalanine serves as a valuable molecular probe and building block in peptidomimetic and drug design. The introduction of a methoxy group at the ortho position of the phenyl ring significantly influences its electronic and steric properties, leading to unique spectroscopic signatures that are critical for its identification, characterization, and the study of its interactions in biological systems.

This document offers a detailed exploration of its expected spectroscopic properties, including Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Where direct experimental data is not publicly available, this guide provides predicted data based on the analysis of its structural analogs and foundational principles of spectroscopy. Furthermore, it outlines detailed, field-proven experimental protocols for acquiring and interpreting this crucial data, empowering researchers to validate and expand upon these findings.

Molecular Structure and Physicochemical Properties

2-Methoxy-L-phenylalanine possesses the fundamental structure of L-phenylalanine with the addition of a methoxy (-OCH₃) group at the C2 position of the phenyl ring. This substitution has a notable impact on the molecule's polarity, conformational flexibility, and electronic distribution.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.21 g/mol | [1][2] |

| IUPAC Name | (2S)-2-amino-3-(2-methoxyphenyl)propanoic acid | [1] |

| CAS Number | 193546-31-5 | [1][2][3] |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of 2-Methoxy-L-phenylalanine is dominated by the π → π* transitions within the aromatic phenyl ring. The presence of the methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted L-phenylalanine.

Expected Spectroscopic Data:

L-phenylalanine typically exhibits absorption maxima around 257.5 nm.[4][5] For 2-Methoxy-L-phenylalanine, the absorption maxima are predicted to shift to slightly longer wavelengths due to the electronic contribution of the methoxy group.

| Analyte | Expected λmax (nm) | Notes |

| 2-Methoxy-L-phenylalanine | ~260 - 275 nm | The methoxy group is expected to cause a red shift compared to L-phenylalanine. Fine structure may be less resolved. |

| L-phenylalanine (for comparison) | 257.5 nm | Exhibits fine structure with peaks at 252, 258, and 263 nm.[6] |

Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the absorption spectrum and molar absorptivity of 2-Methoxy-L-phenylalanine.

Methodology:

-

Sample Preparation: Prepare a stock solution of 2-Methoxy-L-phenylalanine in a suitable UV-transparent solvent (e.g., water, methanol, or ethanol) at a concentration of approximately 1 mg/mL. Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 to 0.1 mg/mL).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Measure the absorbance of each sample solution from 200 to 400 nm.

-

Ensure the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Analysis: Plot absorbance versus wavelength to obtain the absorption spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Fluorescence Spectroscopy

Aromatic amino acids are intrinsically fluorescent.[7][8] The fluorescence of 2-Methoxy-L-phenylalanine will originate from the excited singlet state of the methoxy-substituted phenyl ring. The emission properties are sensitive to the local environment, making it a useful probe for studying protein structure and dynamics.

Expected Spectroscopic Data:

The fluorescence of L-phenylalanine is relatively weak with an emission maximum around 282 nm when excited at 260 nm.[5] The methoxy group is expected to modulate these properties.

| Analyte | Expected Excitation λmax (nm) | Expected Emission λmax (nm) | Notes |

| 2-Methoxy-L-phenylalanine | ~270 nm | ~290 - 310 nm | The emission is expected to be sensitive to solvent polarity. |

| L-phenylalanine (for comparison) | ~260 nm | ~282 nm | Quantum yield is low (0.022).[4][5] |

Experimental Protocol: Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra of 2-Methoxy-L-phenylalanine.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in a fluorescence-grade solvent.

-

Instrumentation: Use a spectrofluorometer.

-

Data Acquisition:

-

Emission Spectrum: Set the excitation wavelength to the expected λmax (e.g., 270 nm) and scan the emission wavelengths over a range (e.g., 280-400 nm).

-

Excitation Spectrum: Set the emission wavelength to the observed emission maximum and scan the excitation wavelengths (e.g., 230-290 nm).

-

-

Data Analysis: Plot fluorescence intensity versus wavelength for both excitation and emission spectra. Correct for instrument response and inner filter effects where necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For 2-Methoxy-L-phenylalanine, ¹H and ¹³C NMR are essential for structural confirmation.

Expected Spectroscopic Data:

The chemical shifts are predicted based on the structure and comparison with L-phenylalanine and other substituted aromatic compounds.[9][10] The diastereotopic nature of the β-protons (Hβ) is a key feature.[11]

Table 3: Predicted ¹H NMR Chemical Shifts for 2-Methoxy-L-phenylalanine (in D₂O)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic-H | 6.8 - 7.3 | Multiplet | Complex pattern due to ortho, meta, and para protons. |

| α-H | ~4.0 | Doublet of Doublets | Coupled to the two β-protons. |

| β-CH₂ | ~3.1 - 3.4 | Multiplet | Diastereotopic protons, appearing as an ABX system with the α-proton. |

| Methoxy-H | ~3.8 | Singlet | 3 protons of the -OCH₃ group. |

Table 4: Predicted ¹³C NMR Chemical Shifts for 2-Methoxy-L-phenylalanine (in D₂O)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~175 |

| C-O (Aromatic) | ~157 |

| Aromatic-C | 110 - 130 |

| Cα | ~56 |

| C-OCH₃ | ~55 |

| Cβ | ~38 |

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 2-Methoxy-L-phenylalanine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (optional but recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations.

-

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign peaks based on chemical shifts, multiplicities, and 2D correlation data.

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of 2-Methoxy-L-phenylalanine. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

Expected Spectroscopic Data:

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 196.0917 | Protonated molecule in positive ion mode. |

| [M-H]⁻ | 194.0772 | Deprotonated molecule in negative ion mode. |

| [M+Na]⁺ | 218.0736 | Sodium adduct, common in ESI. |

Fragmentation Pattern:

In tandem MS (MS/MS), characteristic fragmentation patterns would be observed, primarily involving the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and elemental composition.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in both positive and negative ion modes.

-

Perform MS/MS on the parent ion to observe fragmentation patterns.

-

-

Data Analysis: Determine the accurate mass of the parent ion and compare it with the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the structural assignment.

Conclusion

The spectroscopic properties of 2-Methoxy-L-phenylalanine are distinct from its parent compound, L-phenylalanine, primarily due to the electronic influence of the ortho-methoxy group on the phenyl ring. This guide provides a foundational understanding of the expected UV-Vis, fluorescence, NMR, and mass spectrometric characteristics of this important amino acid derivative. The detailed experimental protocols included are designed to be self-validating and provide a robust framework for researchers to obtain high-quality data for their specific applications in drug discovery and biochemical studies. The synthesis of predicted data with practical, field-proven methodologies ensures that this guide serves as an authoritative resource for the scientific community.

References

-

BenchChem. (2025). Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide. [Online PDF].[9]

-

BenchChem. (2025). Spectroscopic analysis of Sarcosyl-L-phenylalanine (NMR, IR, Mass Spec). [Online PDF].[10]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10774222, 2-Methoxy-L-phenylalanine. Retrieved from [Link]1]

-

Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]8]

-

Oregon Medical Laser Center. (2017). Phenylalanine. Retrieved from [Link]5]

-

Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327.[4]

- Fasman, G. D. (Ed.). (1976). Handbook of Biochemistry and Molecular Biology, 3rd Edition, Proteins, Volume I. CRC Press.

- Chen, R. F. (1972). Measurements of absolute values in biochemical fluorescence spectroscopy. Journal of Research of the National Bureau of Standards, Section A: Physics and Chemistry, 76A(6), 593–606.

-

Eftink, M. R. (1991). Protein structure determination. In C. H. Suelter (Ed.), Methods of Biochemical Analysis (Vol. 35, p. 127). Wiley.[12]

-

National Institute of Standards and Technology. (n.d.). Phenylalanine, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]]

-

Barone, V., et al. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. Journal of Physical Chemistry A, 117(46), 12147-12155.[13]

-

iChemical. (n.d.). Fmoc-2-Methoxy-L-Phenylalanine, CAS No. 206060-41-5. Retrieved from [Link]]

-

St. John's Laboratory. (n.d.). 2-Methoxy-L-phenylalanine, min 98%, 5 grams. Retrieved from [Link]2]

-

Chemdad. (n.d.). 2-Methoxy-L-phenylalanine. Retrieved from [Link]3]

Sources

- 1. 2-Methoxy-L-Phenylalanine | C10H13NO3 | CID 10774222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Methoxy-L-phenylalanine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. PhotochemCAD | L-Phenylalanine [photochemcad.com]

- 5. omlc.org [omlc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. nist.gov [nist.gov]

- 8. agilent.com [agilent.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Photophysical Characterization of 2-Methoxy-L-phenylalanine

This in-depth technical guide provides a comprehensive framework for the photophysical characterization of 2-Methoxy-L-phenylalanine, a non-canonical amino acid with potential applications in drug development and as a molecular probe. This document is intended for researchers, scientists, and professionals in drug development who are interested in understanding and utilizing the unique spectroscopic properties of this molecule. While direct, extensive literature on the photophysical properties of 2-Methoxy-L-phenylalanine is emerging, this guide establishes a robust methodological approach based on well-established principles for characterizing similar aromatic and non-canonical amino acids.

Introduction: The Significance of 2-Methoxy-L-phenylalanine

Non-canonical amino acids (ncAAs) are increasingly vital tools in chemical biology and drug discovery.[1][2][3][4] They offer novel side-chain functionalities that can be used to probe protein structure and dynamics, create more stable and effective peptide therapeutics, and introduce unique spectroscopic signatures for advanced imaging and sensing applications.[4][5] 2-Methoxy-L-phenylalanine, an analog of the natural amino acid L-phenylalanine, introduces a methoxy group at the ortho position of the phenyl ring. This substitution is expected to modulate the electronic and, consequently, the photophysical properties of the aromatic side chain, making it a potentially valuable fluorescent probe.

The inherent fluorescence of aromatic amino acids like tryptophan and tyrosine has long been a cornerstone of protein science.[6][7] However, their utility can be limited by overlapping spectra and sensitivity to their local environment.[5] Synthetically modified amino acids, such as 2-Methoxy-L-phenylalanine, offer the potential for more distinct and tunable fluorescent properties, including shifted excitation and emission wavelengths and varied quantum yields.[8][9][10] A thorough characterization of these properties is the first step toward harnessing their full potential.

This guide will provide a detailed overview of the synthesis of 2-Methoxy-L-phenylalanine and a step-by-step methodology for its comprehensive photophysical characterization, including UV-Vis absorption spectroscopy, steady-state and time-resolved fluorescence spectroscopy.

Synthesis and Purification of 2-Methoxy-L-phenylalanine

The synthesis of 2-Methoxy-L-phenylalanine and its derivatives is a critical prerequisite for its characterization and application. While several suppliers offer the final compound and its protected forms, understanding the synthetic route is valuable for custom modifications and troubleshooting. A common approach involves the modification of a precursor amino acid. For peptide synthesis, N-terminally protected versions, such as with Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups, are essential.[11][12][13]

A plausible synthetic pathway can be adapted from established methods for creating phenylalanine analogs. The synthesis of a related compound, 2-p-methoxyphenylalanine, provides a useful methodological template.[14]

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of 2-Methoxy-L-phenylalanine.

Core Photophysical Characterization

The following sections detail the essential experiments required to define the photophysical profile of 2-Methoxy-L-phenylalanine.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at a given wavelength.

Rationale: The absorption spectrum provides the initial indication of the electronic transitions within the molecule. The position and intensity of the absorption bands are sensitive to the molecular structure and the solvent environment. This information is also crucial for selecting the optimal excitation wavelength for fluorescence experiments. Aromatic amino acids typically exhibit characteristic UV absorption profiles.[15][16]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of 2-Methoxy-L-phenylalanine of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., phosphate buffer, pH 7.4, or ethanol).

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

-

Measurement:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Measure the absorbance spectra of the sample solutions from approximately 200 nm to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Analysis:

-

Plot absorbance at λmax versus concentration.

-

Calculate the molar extinction coefficient (ε) from the slope of the linear portion of the plot using the Beer-Lambert law (A = εcl).

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, the Stokes shift, and the relative fluorescence quantum yield.

Rationale: Fluorescence spectroscopy provides information about the electronic excited state of the molecule. The emission spectrum reveals the wavelengths of light emitted upon excitation, and the Stokes shift (the difference between the absorption and emission maxima) is indicative of the energy lost to non-radiative processes. The quantum yield quantifies the efficiency of the fluorescence process.

Experimental Workflow:

Caption: Workflow for steady-state fluorescence characterization.

Experimental Protocol:

-

Excitation and Emission Spectra:

-

Prepare a dilute solution of 2-Methoxy-L-phenylalanine in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

To obtain the emission spectrum, excite the sample at its λmax (determined from the UV-Vis spectrum) and scan the emission wavelengths over a range starting just above the excitation wavelength to approximately 600 nm.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Fluorescence Quantum Yield (Φf) Determination:

-

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (ηsample2 / ηstd2) * (Astd / Asample) Where Φ is the quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

Rationale: The fluorescence lifetime is an intrinsic property of a fluorophore and can be sensitive to its local environment, making it a powerful parameter for studying molecular interactions and dynamics. Techniques like Time-Correlated Single Photon Counting (TCSPC) are typically used for these measurements.

Experimental Protocol:

-

Instrumentation:

-

A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector, and timing electronics.

-

-

Measurement:

-

Excite the sample with the pulsed light source at the absorption maximum.

-

Collect the fluorescence decay profile over time.

-

Measure the instrument response function (IRF) using a scattering solution.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to one or more exponential decay functions after deconvolution with the IRF.

-

The fluorescence lifetime (τ) is determined from the parameters of the best-fit function.

-

Expected Photophysical Properties and Environmental Sensitivity

While specific data for 2-Methoxy-L-phenylalanine is not extensively published, we can infer expected properties based on related compounds. The parent amino acid, L-phenylalanine, has a very low quantum yield. The introduction of the methoxy group, an electron-donating group, is expected to cause a bathochromic (red) shift in both the absorption and emission spectra and potentially increase the fluorescence quantum yield compared to L-phenylalanine.[5][17][18]

Table 1: Comparison of Photophysical Properties of Aromatic Amino Acids and Expected Properties for 2-Methoxy-L-phenylalanine.

| Amino Acid | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

| L-Phenylalanine | ~257 | ~282 | ~0.04 |

| L-Tyrosine | ~274 | ~303 | ~0.14 |

| L-Tryptophan | ~280 | ~348 | ~0.13 |

| 2-Methoxy-L-phenylalanine (Expected) | ~270-280 | ~300-320 | > 0.04 |

Note: Values for canonical amino acids are approximate and can vary with the environment.

The photophysical properties of 2-Methoxy-L-phenylalanine are also expected to be sensitive to the polarity of the solvent. In more polar solvents, a red shift in the emission spectrum is often observed due to the stabilization of the excited state dipole moment.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to the photophysical characterization of 2-Methoxy-L-phenylalanine. By following these protocols, researchers can obtain a detailed understanding of its absorption and emission properties, quantum efficiency, and excited-state lifetime. This foundational knowledge is essential for its application as a fluorescent probe in biological systems, for instance, by incorporating it into peptides and proteins to study their structure, dynamics, and interactions.[3][9][10] Future work should focus on systematically evaluating the effects of pH and solvent polarity on its photophysical properties and exploring its use in Förster Resonance Energy Transfer (FRET) applications.

References

-

S. K. Ghosh, et al. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. The Journal of Physical Chemistry B, 125(23), 6214–6221. [Link]

-

Y. Dou, et al. (2020). Theoretical Research on Excited States: Ultraviolet and Fluorescence Spectra of Aromatic Amino Acids. Interdisciplinary Sciences: Computational Life Sciences, 12(4), 530–536. [Link]

-

S. K. Ghosh, et al. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. PubMed, J Phys Chem B, 125(23), 6214-6221. [Link]

-

S. K. Ghosh, et al. (2021). Photophysical Properties of Noncanonical Amino Acid 7-Fluorotryptophan Sharply Different from Those of Canonical Derivative Tryptophan: Spectroscopic and Quantum Chemical Calculations. The Journal of Physical Chemistry B. [Link]

-

E. A. Permyakov & V. N. Uversky (n.d.). The Use of UV–Vis Absorption Spectroscopy for Studies of Natively Disordered Proteins. SpringerLink. [Link]

-

A. D. D. de Oliveira, et al. (2024). The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study. ACS Omega. [Link]

-

S. R. Narayanan, et al. (n.d.). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. PubMed Central. [Link]

-

P. Banks & C. C. Larson (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. [Link]

-

M. Bodanszky & V. du Vigneaud (1959). Synthesis of 2-p-Methoxyphenylalanine Oxytocin (O-Methyl-oxytocin) and Some Observations on its Pharmacological Behavior. Journal of the American Chemical Society, 81(21), 5688–5691. [Link]

-

S. P. Green, et al. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

-

A. J. Musso, et al. (2024). Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. PubMed Central. [Link]

-

A. J. Musso, et al. (2022). (a) l-Phenylalanine (1) and selected fluorescent analogues. (b) One-pot... ResearchGate. [Link]

-

iChemical (n.d.). Fmoc-2-Methoxy-L-Phenylalanine, CAS No. 206060-41-5. iChemical. [Link]

-

National Center for Biotechnology Information (n.d.). 2-Methoxy-L-Phenylalanine. PubChem. [Link]

-

A. J. Musso, et al. (2023). Fluorescent α-amino acids via Heck–Matsuda reactions of phenylalanine-derived arenediazonium salts. RSC Publishing. [Link]

-

S. Chen, et al. (2013). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. PubMed Central. [Link]

-

X. Liu, et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

-

S. Chen, et al. (2013). Fluorescent biphenyl derivatives of phenylalanine suitable for protein modification. PubMed, 52(47), 8580-9. [Link]

-

C. Mathiron, et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. [Link]

-

Chemdad (n.d.). 2-Methoxy-L-phenylalanine. Chemdad. [Link]

-

PhotochemCAD (n.d.). L-Phenylalanine. PhotochemCAD. [Link]

-

C. T. Gibbs, et al. (2018). Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives. Physical Chemistry Chemical Physics, 20(39), 25306-25313. [Link]

-

S. S. Bag, et al. (2018). GFP Chromophores from L-Phenylalanine: Synthesis, Photophysical and Thermal Properties. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). (S)-N-alpha-(9-Fluorenylmethyloxycarbonyl)-2-methoxy-phenylalanine (Fmoc-L-Phe(2-OMe)-OH). PubChem. [Link]

Sources